molecular formula C10H11F2NO B13551947 3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine

3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine

Cat. No.: B13551947
M. Wt: 199.20 g/mol
InChI Key: YRBGTRRXUNYKTD-OWOJBTEDSA-N
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Description

3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H11F2NO This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction could produce difluoromethoxyphenylpropanamines .

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Difluoromethoxy)phenyl)propanoic acid
  • 1-(3-(Difluoromethoxy)phenyl)prop-2-en-1-amine
  • (2E)-1-(3-(Difluoromethoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

3-(4-(Difluoromethoxy)phenyl)prop-2-en-1-amine is unique due to its specific structural features, such as the difluoromethoxy group and the prop-2-en-1-amine moiety. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in pharmaceutical research further highlight its uniqueness .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-6,10H,7,13H2/b2-1+

InChI Key

YRBGTRRXUNYKTD-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=CCN)OC(F)F

Origin of Product

United States

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